

Physical and chemical properties of 2-Methyl-1,2-benzothiazolin-3-one.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-1,2-benzothiazolin-3-one

Cat. No.: B1584127

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **2-Methyl-1,2-benzothiazolin-3-one** (MBIT)

Introduction

2-Methyl-1,2-benzothiazolin-3-one, commonly referred to as MBIT, is a significant N-substituted derivative of the benzothiazolinone class of compounds.^[1] As potent biocides, isothiazolinones are recognized for their remarkable antibacterial and antifungal properties, leading to their extensive use in industrial water treatment and as preservatives in a wide array of products.^{[2][3]} MBIT, in particular, is valued for its efficacy against a broad spectrum of microorganisms, including bacteria, yeasts, and molds.^{[4][5]} This guide provides a detailed examination of the core physical and chemical characteristics of MBIT, offering essential data and procedural insights for researchers, chemists, and formulation scientists.

Chemical Identity and Structure

A precise understanding of a compound's identity is foundational to all scientific investigation. This section outlines the nomenclature and structural details of MBIT.

Nomenclature and Identifiers

- IUPAC Name: 2-methyl-1,2-benzothiazol-3-one^[6]

- Common Synonyms: 2-Methyl-1,2-benzisothiazol-3(2H)-one, MBIT, N-methyl-1,2-benzisothiazolin-3-one[1][5][6][7]
- CAS Number: 2527-66-4[5][6][8][9]
- Molecular Formula: C₈H₇NOS[5][6][9]
- Molecular Weight: 165.21 g/mol [5][6][9]

Chemical Structure

The structure of MBIT consists of a benzene ring fused to an isothiazolinone ring, with a methyl group substituted at the nitrogen atom. This N-alkylation is a key structural feature that differentiates it from its parent compound, 1,2-benzisothiazolin-3-one (BIT), and influences its physical properties, such as its melting point and solubility.[1]

Caption: 2D structure of **2-Methyl-1,2-benzisothiazolin-3-one**.

Physical Properties

The physical characteristics of MBIT dictate its behavior in various matrices and are critical for formulation, storage, and application.

Appearance

At ambient temperature, **2-Methyl-1,2-benzisothiazolin-3-one** is an off-white to light brown solid.[4]

Quantitative Physical Data

The following table summarizes key physical properties of MBIT, compiled from various technical datasheets. These values are essential for predicting the compound's behavior in physical systems and for engineering and quality control processes.

Property	Value	Source(s)
Melting Point	51-54 °C	[1][4]
Boiling Point	294.3 °C	[4]
Density	1.315 g/cm ³	[4]
Flash Point	131.8 °C	[4]
Vapor Pressure	0.00164 mmHg at 25 °C	[4]
Water Solubility	Water soluble	[5]
Solubility (Organic)	Soluble in dichloromethane, dimethyl sulfoxide, methanol	[10]

Chemical Properties and Reactivity

The chemical behavior of MBIT, including its stability and reactivity, is fundamental to its function as a biocide and informs safe handling and storage protocols.

Stability and Degradation

Iothiazolinones as a class exhibit variable stability depending on their specific structure and the environmental conditions. While some, like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), are stable in acidic media but degrade in alkaline solutions, N-substituted benzisothiazolinones like MBIT generally show enhanced thermal stability.[1][2] MBIT is considered stable under recommended storage conditions.[9][11][12] It should be stored in a cool, dry, well-ventilated area away from direct sunlight and incompatible substances.[4][7]

- Incompatible Materials: Strong oxidizing agents, reducing agents, and water can be incompatible.[11][12]
- Hazardous Decomposition Products: When heated to decomposition, MBIT may emit toxic vapors of nitrogen oxides (NO_x) and sulfur oxides (SO_x).[11]

Synthesis Routes

The industrial preparation of MBIT typically involves the N-methylation of 1,2-benzisothiazolin-3-one (BIT). One patented method describes contacting BIT with an alkali metal hydroxide (like sodium or potassium hydroxide) and dimethyl sulfate.[\[13\]](#) Controlling the reaction temperature is crucial; lower temperatures (e.g., 5°C) have been shown to favor the desired N-methylation over O-methylation, resulting in a higher yield of MBIT.[\[13\]](#) Another laboratory synthesis route involves a stepwise process using bromine, but this method is less suited for industrial production due to harsh conditions and equipment corrosion.[\[1\]](#)

Mechanism of Action as a Biocide

The antimicrobial activity of isothiazolinones, including MBIT, is a result of a multi-step mechanism. These compounds can diffuse across the cell membrane of microorganisms.[\[2\]](#) Inside the cell, they act as electrophilic agents that rapidly inhibit critical physiological functions by disrupting metabolic pathways involving dehydrogenase enzymes.[\[3\]](#) This leads to the inhibition of growth, respiration, and energy generation.[\[3\]](#) Ultimately, irreversible cell damage occurs through the destruction of protein thiols and the production of free radicals, leading to cell death.[\[3\]](#) This broad-spectrum, highly efficient mechanism makes MBIT an effective preservative.

Analytical and Experimental Protocols

Verifying the identity, purity, and stability of MBIT requires standardized analytical methods. The causality behind selecting a method like HPLC is its ability to separate the analyte of interest from impurities and degradation products with high resolution and sensitivity, providing quantitative data that is both accurate and reproducible.

Protocol: Purity and Stability Assessment by HPLC

This protocol outlines a generalized High-Performance Liquid Chromatography (HPLC) workflow for determining the purity of an MBIT sample and assessing its degradation over time under stress conditions.

1. Instrumentation and Reagents:

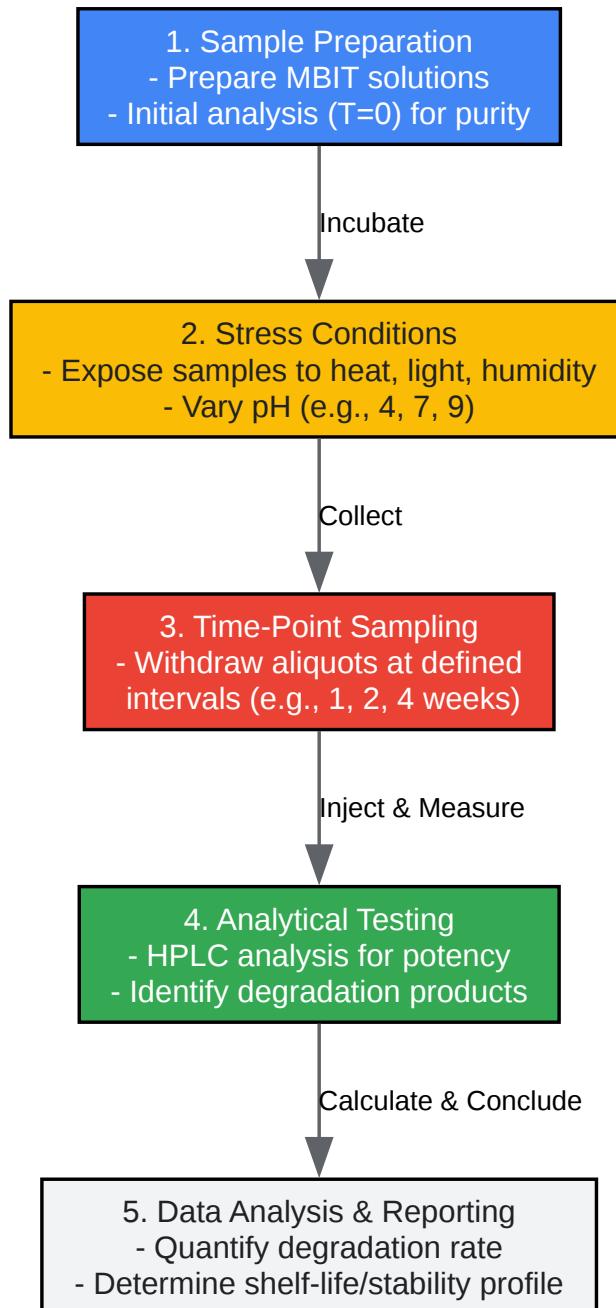
- HPLC system with a UV detector.
- C18 reverse-phase column.
- Acetonitrile (HPLC grade).

- Water (HPLC grade).
- Formic acid or other suitable modifier.
- MBIT reference standard.

2. Standard and Sample Preparation:

- Standard Solution: Accurately weigh and dissolve the MBIT reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
- Sample Solution: Prepare the MBIT test sample in the same solvent at a concentration within the calibration range.

3. Chromatographic Conditions (Typical):


- Mobile Phase: A gradient of water and acetonitrile (both may be acidified slightly, e.g., with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Determined by the UV absorbance maximum of MBIT.
- Injection Volume: 10 µL.

4. Analysis and Data Interpretation:

- Inject the standard solutions to establish a calibration curve (peak area vs. concentration).
- Inject the test sample. The retention time of the major peak should match that of the reference standard.
- Calculate the purity of the sample by comparing its peak area to the calibration curve (area percent method).
- For stability studies, analyze samples stored under various conditions (e.g., elevated temperature, different pH values) at specified time points. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Workflow Diagram for Stability Testing

The following diagram illustrates a self-validating system for assessing chemical stability. Each step provides a check on the previous one, from initial characterization to final data analysis, ensuring the integrity of the results.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for assessing the chemical stability of MBIT.

Safety and Handling

MBIT is a potent biocide and requires careful handling to avoid adverse health effects. It is classified as toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction.^{[6][7]} It also causes severe skin burns and serious eye damage.^{[6][7]}

- Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection.[8][14][15] In situations where dust or aerosols may be generated, respiratory protection is required.[7][15]
- Handling: Use with adequate ventilation and minimize dust generation.[4] Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product.[7][15] Wash hands thoroughly after handling.[4][15]
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[4][5][7]
- Environmental Hazards: MBIT is very toxic to aquatic life with long-lasting effects.[6][7] Do not allow the product to enter drains or surface water.[7][8][14]

Conclusion

2-Methyl-1,2-benzothiazolin-3-one is a chemically stable and highly effective biocide. Its physical properties, including its solid form and solubility profile, combined with its potent antimicrobial mechanism, make it a valuable preservative in numerous industrial and commercial applications. A thorough understanding of its properties, as detailed in this guide, is paramount for its safe and effective use, from laboratory research to final product formulation. Adherence to prescribed safety and handling protocols is essential to mitigate the risks associated with its toxicity and environmental impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onepetro.org [onepetro.org]

- 4. tnjchem.com [tnjchem.com]
- 5. 2-Methyl-1,2-benzisothiazolin-3-one | 2527-66-4 | FM139107 [biosynth.com]
- 6. 2-Methyl-1,2-benzisothiazolin-3-one | C8H7NOS | CID 351236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. WO2016085655A1 - Method for preparation of 2-methyl-1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 14. cdn3.evostore.io [cdn3.evostore.io]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Methyl-1,2-benzisothiazolin-3-one.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584127#physical-and-chemical-properties-of-2-methyl-1,2-benzisothiazolin-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com